2-[(2,3-dichlorophenyl)methyl-propylamino]ethanol
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Overview
Description
2-[(2,3-Dichlorophenyl)methyl-propylamino]ethanol is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethanol backbone through a propylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)methyl-propylamino]ethanol can be achieved through a reductive alkylation process. One method involves the use of sodium triacetoxyborohydride as a selective hydride reducing agent. This method provides a higher yield and fewer side products compared to other methods .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive alkylation processes, utilizing efficient and cost-effective reagents to maximize yield and purity. The reaction conditions are optimized to ensure the stability of the compound and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dichlorophenyl)methyl-propylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2,3-Dichlorophenyl)methyl-propylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)methyl-propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s dichlorophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved include the inhibition of cholesterol biosynthesis, which is mediated through its interaction with key enzymes in the metabolic pathway .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dichlorophenyl)-2-methyl-1-propanamine: This compound shares a similar dichlorophenyl group but differs in its overall structure and functional groups.
Indole Derivatives: These compounds also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
2-[(2,3-Dichlorophenyl)methyl-propylamino]ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit cholesterol biosynthesis sets it apart from other similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-[(2,3-dichlorophenyl)methyl-propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO/c1-2-6-15(7-8-16)9-10-4-3-5-11(13)12(10)14/h3-5,16H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPGCIGXKGFKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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